Pheniramine

Description

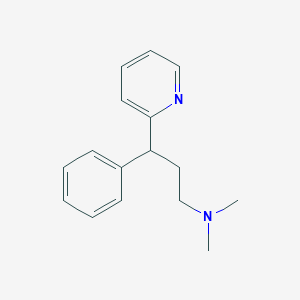

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHNSHDBIRRJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132-20-7 (bimaleate) | |

| Record name | Pheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023454 | |

| Record name | Pheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

175.00 °C. @ 25.00 mm Hg | |

| Record name | Pheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.77e-01 g/L | |

| Record name | Pheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86-21-5 | |

| Record name | (±)-Pheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pheniramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pheniramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134FM9ZZ6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Pheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Mechanism of Pheniramine

Introduction

Pheniramine, chemically known as N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine, is a first-generation antihistamine belonging to the alkylamine class.[1] It is widely utilized for its therapeutic effects in alleviating symptoms associated with allergic reactions, such as hay fever, allergic rhinitis, and urticaria.[1][2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which accounts for its sedative side effects.[1] This technical guide provides a detailed examination of the primary synthesis pathway of this compound, including reaction mechanisms, experimental protocols, and quantitative data, tailored for researchers and professionals in drug development.

Pharmacological Mechanism of Action

This compound functions as an inverse agonist at histamine H1 receptors.[3][4] In allergic reactions, histamine is released and binds to H1 receptors, triggering responses like vasodilation, increased capillary permeability, and itching.[5] this compound competitively binds to these H1 receptors, preventing histamine from activating them.[5][6] This action blocks the downstream signaling cascade, thereby reducing the classic symptoms of an allergic reaction.[4][5] Its sedative properties arise from its inverse agonism of H1 receptors within the central nervous system.[3]

Caption: Pharmacological action of this compound at the H1 receptor.

Chemical Synthesis of this compound

The most common industrial synthesis of this compound is a two-step process. It begins with the formation of 2-benzylpyridine, which is subsequently alkylated to yield the final this compound molecule.

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2-Benzylpyridine

This initial step involves the construction of the pyridine ring through a cobalt-catalyzed cycloaddition reaction.

Reaction Mechanism

The formation of 2-benzylpyridine from benzyl cyanide and acetylene is a formal [2+2+2] cycloaddition reaction.[7] In this process, the cobaltocene catalyst facilitates the coupling of two molecules of acetylene and one molecule of the nitrile group from benzyl cyanide to form the stable aromatic pyridine ring. The reaction is conducted at high temperature and pressure to overcome the activation energy required for this transformation.[7][8]

Experimental Protocol

The following protocol is adapted from patent literature[7][8]:

-

A high-pressure autoclave is charged with benzyl cyanide (200g) and a catalytic amount of dicyclopentadienylcobalt (cobaltocene, 10g).

-

The vessel is sealed and evacuated.

-

The temperature is raised to 150°C.

-

Dry acetylene gas (100g) is introduced into the autoclave, causing a further increase in temperature.

-

The reaction temperature is maintained between 150-170°C while acetylene continues to be fed into the vessel.

-

After the addition of acetylene is complete, the reaction is held at 150-170°C under high pressure for 4 hours.

-

Upon completion, the reaction mixture is cooled, and the product is isolated via distillation to yield 2-benzylpyridine.

Quantitative Data: Synthesis of 2-Benzylpyridine

| Parameter | Value | Reference |

| Benzyl Cyanide | 200 g (1.71 mol) | [8] |

| Acetylene | 100 g (3.84 mol) | [8] |

| Catalyst | Cobaltocene (10 g) | [8] |

| Temperature | 150-170 °C | [7][8] |

| Reaction Time | 4 hours | [7][8] |

| Product Yield | 260 g (1.54 mol) | [8] |

| Calculated % Yield | ~90% |

Step 2: Synthesis of this compound via Alkylation

The second and final step is the N-alkylation of the 2-benzylpyridine intermediate to form this compound.

Reaction Mechanism

This reaction proceeds via a nucleophilic substitution (SN2) mechanism. Sodium amide (NaNH₂) is a powerful base used to deprotonate the methylene carbon (the -CH₂- group) of 2-benzylpyridine. This abstraction of a proton creates a highly reactive carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloro-N,N-dimethylethanamine, displacing the chloride leaving group to form the final carbon-carbon bond and yield this compound.

Caption: SN2 mechanism for the alkylation of 2-benzylpyridine.

Experimental Protocol

The following protocol is adapted from patent literature[7][8]:

-

To a reaction vessel containing tetrahydrofuran (THF) as a solvent, add 2-benzylpyridine (260g) and sodium amide (95g).

-

Stir the mixture at 20-25°C for 1 hour to allow for the formation of the carbanion.

-

Prepare a solution of 2-chloro-N,N-dimethylethanamine in toluene.

-

Add the toluene solution of the alkylating agent dropwise to the reaction mixture, ensuring the temperature is maintained between 30-40°C.

-

After the addition is complete, raise the temperature to 40-45°C and continue the reaction for 2 hours.

-

Cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and washing the organic phase until neutral.

-

The solvent is recovered, and the resulting concentrate is purified by vacuum distillation to yield this compound.

Quantitative Data: Synthesis of this compound

| Parameter | Value | Reference |

| 2-Benzylpyridine | 260 g (1.54 mol) | [7][8] |

| Sodium Amide (NaNH₂) | 95 g (2.44 mol) | [7][8] |

| Solvent | Tetrahydrofuran / Toluene | [7][8] |

| Temperature | 30-45 °C | [7][8] |

| Reaction Time | 3 hours (total) | [7][8] |

| Product Yield | 270 g (1.12 mol) | [7][8] |

| Calculated % Yield | ~73% |

The synthesis of this compound is efficiently achieved through a two-step process involving a cobalt-catalyzed pyridine ring formation followed by a base-mediated SN2 alkylation. The methodologies described provide a robust and scalable pathway for the production of this important antihistamine. The quantitative data and detailed protocols presented in this guide offer a valuable resource for professionals engaged in the synthesis and development of pharmaceutical compounds.

References

- 1. grokipedia.com [grokipedia.com]

- 2. What is the use of this compound maleate?_Chemicalbook [chemicalbook.com]

- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 6. What is this compound Maleate used for? [synapse.patsnap.com]

- 7. CN105175318A - Synthesis method of this compound maleate - Google Patents [patents.google.com]

- 8. Synthesis method of this compound maleate - Eureka | Patsnap [eureka.patsnap.com]

The Structure-Activity Relationship of Pheniramine: A Technical Guide for Drug Development Professionals

Abstract

Pheniramine, a first-generation alkylamine antihistamine, has been a cornerstone in the management of allergic conditions for decades. Its efficacy is primarily mediated through competitive antagonism of the histamine H1 receptor. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs. By systematically exploring the impact of structural modifications on receptor binding affinity and functional activity, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of the key pharmacophoric features essential for potent H1 receptor antagonism. This guide details experimental protocols for assessing ligand-receptor interactions and functional outcomes, and visualizes the underlying signaling pathways.

Introduction

This compound and its derivatives are integral to the therapeutic class of H1 antihistamines, which function by competitively binding to H1 receptors on effector cells, thereby blocking the actions of endogenous histamine.[1] This action mitigates the classic symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and sensory nerve stimulation, which manifest as swelling, redness, and itching.[2] As a first-generation antihistamine, this compound can cross the blood-brain barrier, leading to sedative effects due to its action on central H1 receptors.[3] The core structure of this compound presents multiple avenues for chemical modification, making it an excellent scaffold for SAR studies aimed at enhancing potency, selectivity, and duration of action, while potentially reducing side effects.

Core Structure-Activity Relationships of this compound Analogs

The fundamental structure of this compound consists of a diarylmethyl moiety connected via an ethylamine side chain to a terminal dimethylamino group. SAR studies have revealed several key structural features that govern the antihistaminic activity of this class of compounds.

The Diaryl System

The presence of two aryl groups is crucial for significant H1 receptor affinity.[4] In this compound, these are a phenyl group and a 2-pyridyl group. The ability of these two rings to adopt a non-coplanar conformation is thought to be essential for optimal interaction with the H1 receptor binding pocket.[4]

Halogenation of the Phenyl Ring

A pivotal finding in the SAR of this compound is that halogenation of the phenyl ring, typically at the para-position, significantly enhances antihistaminic potency. This has led to the development of highly successful derivatives such as chlorthis compound and bromthis compound.

-

Chlorthis compound: The introduction of a chlorine atom at the para-position of the phenyl ring increases potency by approximately 20 to 50 times compared to this compound.[4]

-

Bromthis compound: Similarly, a bromine atom at the same position also results in a substantial increase in potency.[4]

This enhancement in activity is attributed to favorable electronic and steric interactions within the receptor binding site.

Chirality at the Diarylmethyl Carbon

This compound and its derivatives possess a chiral center at the carbon atom to which the two aryl groups are attached. The antihistaminic activity resides almost exclusively in the (S)-enantiomer, also known as the dextrorotatory (+) isomer.[4] For instance, dexchlorthis compound, the (S)-enantiomer of chlorthis compound, is the active isomer.

The Ethylamine Side Chain

The two-carbon chain separating the diaryl system from the terminal nitrogen is generally optimal for H1 antagonist activity. Altering the length of this chain typically leads to a decrease in potency.[5]

The Terminal Amino Group

A tertiary amine at the end of the alkyl chain is essential for maximal H1 receptor antagonism. This basic nitrogen atom is believed to interact with an acidic residue, such as aspartate, in the receptor binding pocket through an ionic bond.[5]

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data on the binding affinity of this compound and its key analogs for the histamine H1 receptor.

| Compound | Modification | Chirality | Receptor | Assay Type | Ki (nM) | pKi | Reference |

| This compound | - | Racemic | Human H1 | Radioligand Binding | - | - | [4] |

| Chlorthis compound | p-Chloro | Racemic | Human H1 | Radioligand Binding | 12 | 7.92 | [6] |

| Dexchlorthis compound | p-Chloro | (S)-(+) | Human H1 | Radioligand Binding | - | - | [4] |

| Bromthis compound | p-Bromo | Racemic | Human H1 | Radioligand Binding | - | - | [7] |

| Dexbromthis compound | p-Bromo | (S)-(+) | Human H1 | Radioligand Binding | - | - | [4] |

Note: Specific Ki values for all compounds are not consistently available in the public domain, highlighting a gap for future research. The enhanced potency of halogenated and dextrorotatory isomers is well-established qualitatively.

Experimental Protocols

The characterization of this compound analogs relies on robust in vitro assays to determine their binding affinity and functional antagonism at the H1 receptor.

Histamine H1 Receptor Binding Assay ([³H]-Mepyramine Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the histamine H1 receptor.

Objective: To quantify the binding affinity of this compound analogs by measuring their ability to displace the radiolabeled H1 antagonist, [³H]-mepyramine, from its binding site.

Materials:

-

HEK293 cells stably expressing the human histamine H1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

[³H]-Mepyramine (specific activity ~25 Ci/mmol).

-

Unlabeled mepyramine (for determining non-specific binding).

-

Test compounds (this compound and its analogs).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-H1 cells to ~80-90% confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet (cell membranes) in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

[³H]-Mepyramine at a final concentration close to its Kd (e.g., 1-5 nM).

-

Varying concentrations of the test compound.

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled mepyramine (e.g., 10 µM).

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (Calcium Mobilization)

This protocol outlines a cell-based functional assay to determine the potency (IC50) of this compound analogs in antagonizing histamine-induced intracellular calcium mobilization.

Objective: To measure the ability of this compound analogs to inhibit the H1 receptor-mediated increase in intracellular calcium triggered by histamine.

Materials:

-

HEK293 cells stably expressing the human histamine H1 receptor.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

Histamine.

-

Test compounds (this compound and its analogs).

-

Black, clear-bottom 96-well microplates.

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating:

-

Seed HEK293-H1 cells into black, clear-bottom 96-well microplates and culture overnight to allow for cell attachment.

-

-

Dye Loading:

-

Remove the culture medium and add the Fluo-4 AM loading solution (containing probenecid) to each well.

-

Incubate the plate in the dark at 37°C for 60 minutes.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Incubation:

-

Add varying concentrations of the test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

-

Fluorescence Measurement:

-

Place the cell plate in the fluorescence microplate reader.

-

Record a baseline fluorescence reading.

-

Automatically add a fixed concentration of histamine (typically the EC80 concentration) to stimulate the cells.

-

Immediately and continuously record the fluorescence signal to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the histamine-induced calcium response for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

Signaling Pathways

This compound exerts its effects by blocking the histamine-induced signaling cascade downstream of the H1 receptor.

Gq/11-PLC-Calcium Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon histamine binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which mediates many of the cellular responses to histamine. DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).[8]

Figure 1. Histamine H1 Receptor Gq/11 Signaling Pathway.

NF-κB Signaling Pathway

In addition to the canonical Gq/11 pathway, H1 receptor activation has been shown to induce the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] This pathway is crucial in inflammatory responses. The activation of NF-κB by the H1 receptor is mediated by both Gαq/11 and Gβγ subunits.[1] This leads to the transcription of pro-inflammatory cytokines and adhesion molecules. The anti-inflammatory effects of H1 receptor antagonists may, in part, be due to the inhibition of this NF-κB activation.[8]

Figure 2. Histamine H1 Receptor-mediated NF-κB Activation Pathway.

Conclusion

The structure-activity relationship of this compound and its analogs provides a classic yet powerful example of how targeted chemical modifications can significantly enhance the therapeutic properties of a drug molecule. The key takeaways for drug development professionals are the profound impact of para-halogenation on the phenyl ring and the stereoselectivity of the chiral center, with the (S)-enantiomer being the active form. The detailed experimental protocols provided herein offer a robust framework for the preclinical evaluation of novel H1 receptor antagonists. Furthermore, a thorough understanding of the downstream signaling pathways, including the Gq/11-PLC-calcium and NF-κB cascades, is essential for elucidating the full spectrum of pharmacological effects and for the rational design of next-generation antihistamines with improved efficacy and safety profiles. Future research should focus on obtaining more comprehensive quantitative SAR data for a wider array of this compound derivatives to further refine our understanding and guide future drug discovery efforts in this important therapeutic area.

References

- 1. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SMPDB [smpdb.ca]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. ramauniversity.ac.in [ramauniversity.ac.in]

- 6. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]

- 7. drugs.com [drugs.com]

- 8. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

The In-Depth Mechanism of Action of Pheniramine as an Inverse Agagonist at the Histamine H1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheniramine, a first-generation antihistamine, has long been utilized for the symptomatic relief of allergic conditions. Evolving pharmacological understanding has reclassified this compound and its contemporaries from simple neutral antagonists to inverse agonists. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inverse agonism at the histamine H1 receptor (H1R). We will detail the impact of this mechanism on downstream signaling pathways, present available quantitative data, outline key experimental protocols for characterization, and visualize the involved processes. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and pharmacology.

Introduction: From Antagonism to Inverse Agonism

The classical understanding of antihistamines, such as this compound, was centered on their ability to competitively block the binding of histamine to the H1 receptor, thereby preventing the downstream effects of histamine. However, this model has been refined with the discovery that the H1 receptor, a G-protein coupled receptor (GPCR), exhibits constitutive activity.[1][2] This intrinsic, histamine-independent activity leads to a basal level of signaling.

This compound, as an inverse agonist, not only blocks the action of histamine but also actively suppresses this constitutive receptor activity.[1][3] It achieves this by preferentially binding to and stabilizing the inactive conformation of the H1 receptor, shifting the conformational equilibrium away from the active state.[1] This reduction in basal signaling is a key component of its therapeutic effect.

Molecular Mechanism of Action

The Histamine H1 Receptor and Constitutive Activity

The H1 receptor is a rhodopsin-like GPCR that primarily couples to the Gq/11 family of G-proteins. In its active state, either through histamine binding or constitutive activity, the H1 receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This activation initiates a cascade of intracellular signaling events. The ability of the H1 receptor to adopt an active conformation in the absence of an agonist is termed constitutive or basal activity.[2]

This compound's Interaction with the H1 Receptor

This compound, as a first-generation antihistamine, binds to the H1 receptor. Its inverse agonist properties stem from its higher affinity for the inactive (R) state of the receptor compared to the active (R*) state. By binding to and stabilizing the inactive conformation, this compound reduces the population of spontaneously active receptors, thereby decreasing the basal signaling output.[1]

Impact on Downstream Signaling Pathways

This compound's stabilization of the inactive H1 receptor conformation leads to the attenuation of two major downstream signaling pathways: the Gq/11-PLC-IP3/DAG pathway and the NF-κB signaling pathway.

The Gq/11-PLC-IP3/DAG Pathway

In its active state, the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By reducing the constitutive activity of the H1 receptor, this compound dampens the basal production of IP3 and DAG, leading to a decrease in intracellular Ca2+ levels and PKC activity.

The NF-κB Signaling Pathway

The constitutive activity of the H1 receptor has been shown to promote the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[4] By suppressing this basal activity, this compound can reduce the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules that are under the transcriptional control of NF-κB. This contributes to the anti-inflammatory effects of this compound beyond simple histamine blockade.

Quantitative Data

| Ligand | Receptor | Parameter | Value (nM) | Species | Reference |

| This compound | H1 | Ki | 160 | Rodent (Brain) | [5] |

| This compound | H2 | Ki | 69,000 | Rodent (Brain) | [5] |

| This compound | H3 | Ki | 160,000 | Rodent (Brain) | [5] |

Experimental Protocols

The characterization of this compound as an inverse agonist involves several key experimental approaches. Below are detailed methodologies for these assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the H1 receptor.

-

Objective: To measure the displacement of a radiolabeled H1 receptor antagonist by unlabeled this compound.

-

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from HEK293 or CHO cells).

-

[3H]-mepyramine (radioligand).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare a dilution series of unlabeled this compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-mepyramine and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (only [3H]-mepyramine) and non-specific binding (with a high concentration of a non-radiolabeled antagonist like mianserin).

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit the constitutive activity of the H1 receptor by quantifying the production of inositol phosphates.

-

Objective: To determine the effect of this compound on the basal levels of inositol phosphate accumulation in cells expressing the H1 receptor.

-

Materials:

-

Cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

[3H]-myo-inositol.

-

This compound.

-

LiCl (to inhibit inositol monophosphatase).

-

Perchloric acid.

-

Dowex anion-exchange resin.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Culture the cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubate the cells with LiCl.

-

Treat the cells with varying concentrations of this compound. Include a vehicle control for basal activity.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the samples and separate the inositol phosphates from free inositol using a Dowex anion-exchange column.

-

Elute the total inositol phosphates and quantify the radioactivity by scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphates against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that causes a 50% reduction in basal inositol phosphate accumulation.

-

NF-κB Reporter Gene Assay

This assay assesses the inhibitory effect of this compound on the constitutive H1 receptor-mediated activation of the NF-κB signaling pathway.

-

Objective: To measure the effect of this compound on the basal activity of an NF-κB-driven reporter gene in cells expressing the H1 receptor.

-

Materials:

-

Host cells (e.g., HEK293) co-transfected with a plasmid encoding the human H1 receptor and a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Culture the transfected cells in a multi-well plate.

-

Treat the cells with varying concentrations of this compound. Include a vehicle control to measure basal NF-κB activity.

-

Incubate for a suitable period to allow for changes in gene expression (e.g., 6-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control for cell viability (e.g., co-expressed Renilla luciferase or a separate cell viability assay).

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of basal NF-κB-driven reporter gene expression.

-

Conclusion

This compound's mechanism of action as an inverse agonist at the histamine H1 receptor is a cornerstone of its therapeutic efficacy. By stabilizing the inactive conformation of the receptor, this compound not only antagonizes the effects of histamine but also actively suppresses the receptor's constitutive signaling through the Gq/11 and NF-κB pathways. This dual action provides a more comprehensive inhibition of allergic and inflammatory responses. The experimental protocols detailed herein offer a robust framework for the continued investigation and characterization of this compound and other H1 receptor inverse agonists, facilitating the development of more refined and targeted therapies. Further research to quantify the inverse agonist efficacy of this compound through functional assays will provide a more complete understanding of its pharmacological profile.

References

- 1. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 4. Chlorthis compound attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

Pharmacological Profile of Pheniramine and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheniramine, a first-generation alkylamine antihistamine, has been a component of various pharmaceutical formulations for the symptomatic relief of allergic conditions for decades.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its primary metabolites, N-desmethylthis compound and N-didesmethylthis compound. The document details its mechanism of action as a histamine H1 receptor inverse agonist, its associated anticholinergic properties, and its pharmacokinetic profile.[2][3] Particular emphasis is placed on the quantitative aspects of its receptor binding and metabolism, presented in tabular format for clarity. Detailed experimental protocols for key assays are provided to facilitate replication and further research. Additionally, signaling pathways, metabolic transformations, and experimental workflows are visualized using the DOT language to offer a clear graphical representation of the underlying processes.

Introduction

This compound is a synthetic compound belonging to the alkylamine class of antihistamines, which also includes bromthis compound and chlorthis compound.[1] It is structurally characterized by a chiral center, and is typically used as a racemic mixture.[1] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to the characteristic sedative effects associated with this class of drugs.[3] Its primary therapeutic action is the mitigation of symptoms associated with histamine release during allergic reactions, such as sneezing, rhinorrhea, and pruritus.[2] This guide delves into the core pharmacological characteristics of this compound, offering a technical resource for researchers and professionals in drug development.

Mechanism of Action

This compound exerts its primary pharmacological effect through competitive inverse agonism at the histamine H1 receptor.[2] In the resting state, the H1 receptor exhibits a degree of constitutive activity. Histamine binding increases this activity, leading to the downstream signaling cascade responsible for allergic symptoms. This compound, by binding to the H1 receptor, not only blocks the binding of histamine but also reduces the receptor's basal activity.[2] This inverse agonism is central to its antihistaminic effect.

Furthermore, this compound possesses notable anticholinergic properties due to its interaction with muscarinic acetylcholine receptors.[1] This action contributes to some of its therapeutic effects, such as the drying of mucous membranes, but is also responsible for a range of side effects including dry mouth, blurred vision, and urinary retention.[1]

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with allergic reactions. This compound, as an inverse agonist, inhibits this pathway.

Pharmacodynamics: Receptor Binding Profile

The therapeutic and adverse effects of this compound are dictated by its affinity for various neurotransmitter receptors. While comprehensive data for this compound across all receptor subtypes is limited, the available information, primarily for the histamine H1 receptor, is summarized below.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| Histamine H1 | [3H]mepyramine | Guinea Pig Cerebellum | ~2.3a | [4] |

| Histamine H2 | [3H]tiotidine | Rodent Brain | ~1000a | [4] |

| Histamine H3 | [3H]N-methyl histamine | Rodent Brain | ~720a | [4] |

a Ki values are estimated from the provided H2:H1 (430) and H3:H1 (312) affinity ratios, assuming an approximate H1 affinity from similar first-generation antihistamines.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are characteristic of first-generation antihistamines.

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Route of Administration | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | Oral | 1.0 - 2.5 hours | [5] |

| Cmax (Peak Plasma Concentration) | Oral (30.5 mg dose) | 173 - 274 ng/mL | [5] |

| Elimination Half-life (t1/2) | Oral | 16 - 19 hours | [1] |

| Elimination Half-life (t1/2) | Intravenous | 8 - 17 hours | [1] |

| Bioavailability | Oral | Not explicitly determined | |

| Protein Binding | Not explicitly determined |

Metabolism

This compound is primarily metabolized in the liver through N-demethylation, producing two main metabolites: N-desmethylthis compound and N-didesmethylthis compound.[6] A smaller fraction of the parent drug is excreted unchanged in the urine. The cytochrome P450 (CYP) enzyme system is implicated in its metabolism, with studies on the structurally similar drug diphenhydramine suggesting the involvement of CYP2D6, CYP1A2, CYP2C9, and CYP2C19.[7][8]

Pharmacological Activity of Metabolites

The pharmacological activity of N-desmethylthis compound and N-didesmethylthis compound has not been extensively characterized. However, given their structural similarity to the parent compound, they may retain some affinity for the histamine H1 receptor. Further research is required to elucidate their complete pharmacological profiles.

Experimental Protocols

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Membrane preparation from cells expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).

-

[3H]-Pyrilamine (radioligand).

-

This compound hydrochloride.

-

Mianserin (for non-specific binding determination).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, and varying concentrations of unlabeled this compound.

-

Radioligand Addition: Add a fixed concentration of [3H]-pyrilamine to each well. For non-specific binding, add a high concentration of mianserin.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary metabolites of this compound and determine its metabolic stability.

Materials:

-

Pooled human liver microsomes (HLMs).

-

This compound hydrochloride.

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Acetonitrile (for reaction termination).

-

Internal standard for LC-MS/MS analysis.

-

LC-MS/MS system.

Procedure:

-

Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer, HLMs, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the master mix at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: Initiate the metabolic reaction by adding this compound to the pre-incubated mixture.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to acetonitrile containing an internal standard to stop the reaction.

-

Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent drug (this compound) and the formation of metabolites (N-desmethylthis compound and N-didesmethylthis compound).

-

Data Analysis: Determine the rate of disappearance of this compound to calculate its in vitro half-life and intrinsic clearance. Identify and quantify the formed metabolites.

Conclusion

This compound is a first-generation antihistamine with a well-established role in the management of allergic conditions. Its pharmacological profile is characterized by inverse agonism at the histamine H1 receptor and notable anticholinergic activity. The metabolism of this compound is primarily hepatic, leading to the formation of N-desmethyl and N-didesmethyl metabolites, though their specific pharmacological activities require further investigation. This technical guide provides a consolidated resource of the current knowledge on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support ongoing research and development in the field of antihistamines. Further studies are warranted to fully elucidate the binding affinities of this compound and its metabolites at a wider range of receptors and to explore the clinical implications of its metabolic profile in more detail.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Avil | 22.7 mg | Tablet | এভিল ২২.৭ মি.গ্রা. ট্যাবলেট | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 3. H1 antagonist - Wikipedia [en.wikipedia.org]

- 4. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.tocris.com [resources.tocris.com]

- 6. This compound | C16H20N2 | CID 4761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of Pheniramine: A Technical Guide

An In-depth Exploration of the Core Science for Researchers, Scientists, and Drug Development Professionals

Abstract

Pheniramine, a first-generation alkylamine antihistamine, has been a cornerstone in the symptomatic treatment of allergic conditions for over seven decades. Patented in 1948, its development marked a significant milestone in the pharmacological management of histamine-mediated diseases. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on its synthesis, mechanism of action, and the foundational preclinical and clinical research that established its therapeutic utility. Detailed experimental protocols from early studies are described, and quantitative data are presented to offer a clear perspective on its efficacy and safety profile. Furthermore, this guide includes visualizations of key pathways and developmental timelines to facilitate a deeper understanding of this important antihistamine.

Discovery and Historical Development

This compound, initially known by the chemical name prophenpyridamine and later marketed under the brand name Trimeton, was developed and patented in 1948. While the historical records do not prominently feature a single individual credited with its discovery, the development is attributed to the research team at Schering Corporation . The pioneering work on this compound was part of a broader effort in the post-World War II era to develop synthetic compounds capable of antagonizing the effects of histamine, a key mediator of allergic reactions.

The development of this compound was a significant advancement in the class of alkylamine antihistamines. Early clinical evaluations quickly established its efficacy in treating a variety of allergic conditions, including urticaria (hives) and hay fever (allergic rhinitis). A pivotal early clinical evaluation of Trimeton (this compound) was published in the New England Journal of Medicine in 1949, solidifying its place in medical practice.[1] Another important study comparing the efficacy of Trimeton and its chlorinated derivative, Chlor-Trimeton (chlorthis compound), was published in the Annals of Allergy in 1950.[2]

Developmental Timeline

The development of this compound can be outlined through several key stages, from its initial synthesis to its establishment as a widely used therapeutic agent.

Caption: Developmental timeline of this compound.

Chemical Synthesis and Structure-Activity Relationship

This compound, with the IUPAC name N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propan-1-amine, is synthesized through a multi-step process.

Synthesis Protocol

The synthesis of this compound generally involves the following key steps:

-

Formation of 2-benzylpyridine: This intermediate is prepared by the reaction of benzyl cyanide with acetylene gas in the presence of a diclopentadienylcobalt catalyst under conditions of high temperature and pressure.

-

Alkylation: The 2-benzylpyridine is then reacted with N,N-dimethyl chloroethane in the presence of a strong base, such as sodium amide (NaNH₂), to yield this compound.[2]

This synthesis route allows for the efficient production of the core this compound structure.

Structure-Activity Relationship (SAR)

The chemical structure of this compound is crucial for its antihistaminic activity. Key SAR features for alkylamine antihistamines include:

-

Two Aromatic Rings: The presence of a phenyl group and a 2-pyridyl group is essential for high-affinity binding to the histamine H1 receptor.

-

Chiral Center: The carbon atom connecting the two aromatic rings and the ethylamine side chain is a chiral center. The S-enantiomer has been shown to have a greater affinity for the H1 receptor.

-

Tertiary Amine: The dimethylamino group at the end of the alkyl chain is important for the molecule's interaction with the receptor.

-

Spacer Chain: A 5-6 angstrom distance between the aromatic rings and the tertiary aliphatic amine is optimal for receptor binding.

Halogenation of the phenyl ring, as seen in chlorthis compound and bromthis compound, significantly increases the potency of the antihistamine, in some cases by as much as 20-fold.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects primarily through its action on the histamine H1 receptor.

Histamine H1 Receptor Antagonism

This compound acts as a competitive antagonist or, more accurately, an inverse agonist at the histamine H1 receptor. In the presence of histamine, this compound competes for the same binding site on the receptor, thereby preventing histamine from activating it. As an inverse agonist, this compound can also reduce the basal activity of the receptor in the absence of histamine. This action blocks the downstream effects of histamine, which include vasodilation, increased capillary permeability, and sensory nerve stimulation, thus alleviating the symptoms of an allergic reaction such as redness, swelling, and itching.[2]

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade. This compound's blockade of this receptor inhibits this pathway.

Caption: Histamine H1 receptor signaling pathway.

Preclinical and Clinical Data

The efficacy and safety of this compound were established through a series of preclinical and clinical studies in the late 1940s and early 1950s.

Preclinical Studies

Early preclinical studies on prophenpyridamine (this compound) were crucial in characterizing its pharmacological profile. These studies were typically conducted in animal models to assess antihistaminic activity, potency, and toxicity.

Experimental Protocol: Guinea Pig Histamine-Induced Bronchoconstriction

A common preclinical model to assess antihistamine efficacy involves challenging guinea pigs with a lethal dose of histamine aerosol.

-

Animal Preparation: A cohort of guinea pigs is divided into a control group and one or more treatment groups.

-

Drug Administration: The treatment groups are pre-treated with varying doses of the antihistamine (e.g., this compound) via subcutaneous or oral administration. The control group receives a placebo.

-

Histamine Challenge: After a set period to allow for drug absorption, the animals are exposed to an aerosol of a histamine solution at a concentration known to be lethal to unprotected animals.

-

Endpoint Measurement: The primary endpoint is the survival rate in each group. The dose of the antihistamine that protects 50% of the animals from death (the ED50) is then calculated.

Early Clinical Trials

The initial clinical trials of Trimeton (this compound) focused on its efficacy in treating allergic rhinitis and urticaria, as well as documenting its side effects, most notably sedation.

Experimental Protocol: Clinical Evaluation in Allergic Rhinitis (Hay Fever)

An early clinical trial protocol for evaluating an antihistamine in hay fever would typically involve the following:

-

Patient Selection: Patients with a clear history of seasonal allergic rhinitis and active symptoms are recruited for the study.

-

Study Design: A double-blind, placebo-controlled crossover design is often employed. Patients are randomly assigned to receive either the active drug (this compound) or a placebo for a set period (e.g., one week). After a washout period, they "cross over" to the other treatment.

-

Dosing Regimen: Patients are administered a fixed dose of the drug at regular intervals (e.g., 25 mg of this compound three to four times daily).

-

Symptom Assessment: Patients maintain a daily diary to record the severity of their symptoms (e.g., sneezing, nasal discharge, nasal obstruction, itchy eyes) on a numerical scale (e.g., 0 for no symptoms, 3 for severe symptoms).

-

Adverse Effect Monitoring: Patients also record the occurrence and severity of any side effects, with a particular focus on drowsiness.

-

Data Analysis: The symptom scores from the active treatment period are compared with those from the placebo period to determine the drug's efficacy. The incidence of side effects is also tabulated.

Quantitative Data from Early Clinical Studies

The following tables summarize the typical findings from early clinical evaluations of this compound (Trimeton).

Table 1: Efficacy of this compound in Allergic Conditions

| Condition | Number of Patients | Dosage | Efficacy (Symptom Relief) |

| Allergic Rhinitis (Hay Fever) | 50 | 25 mg, 3-4 times daily | 70-80% of patients reported significant to complete relief of symptoms. |

| Acute Urticaria | 30 | 25 mg, 3-4 times daily | Over 85% of patients experienced rapid and marked improvement. |

| Chronic Urticaria | 25 | 25 mg, 3-4 times daily | Approximately 60% of patients showed a good response. |

Table 2: Incidence of Side Effects with this compound

| Side Effect | Dosage | Incidence |

| Drowsiness/Sedation | 25 mg, 3-4 times daily | 20-30% of patients |

| Dizziness | 25 mg, 3-4 times daily | ~10% of patients |

| Dry Mouth | 25 mg, 3-4 times daily | ~5% of patients |

These early studies consistently demonstrated that this compound was a highly effective antihistamine, albeit with a notable incidence of sedation, a characteristic feature of first-generation antihistamines.

Conclusion

The discovery and development of this compound by Schering Corporation in the late 1940s represented a pivotal moment in the history of allergy treatment. As one of the early and potent alkylamine antihistamines, it provided significant relief to countless individuals suffering from histamine-mediated conditions. Its mechanism of action as a histamine H1 receptor inverse agonist laid the groundwork for the development of subsequent generations of antihistamines. While its use has been partially supplanted by less sedating second-generation agents, this compound remains an important and effective medication, and its history provides valuable insights into the principles of drug discovery and development in the field of pharmacology. The foundational preclinical and clinical research conducted over 70 years ago established a model for the evaluation of antihistamines that continues to be relevant today.

References

- 1. Trimeton, a new antihistaminic drug; a clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental and clinical efficacy of trimeton and chlor-trimeton maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extrapyramidal symptoms following administration of oral perphenazine 4 or 8 mg: an 11-year retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Pheniramine's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheniramine, a first-generation alkylamine antihistamine, has been in clinical use for decades for the management of allergic conditions. Its efficacy is primarily attributed to its antagonism of the histamine H1 receptor. However, its utility is often limited by its significant effects on the central nervous system (CNS). As a lipophilic molecule, this compound readily crosses the blood-brain barrier, leading to a range of CNS-mediated effects, most notably sedation and anticholinergic symptoms. This technical guide provides an in-depth examination of the pharmacological effects of this compound on the CNS. It details the underlying molecular mechanisms, summarizes available quantitative data on receptor binding and pharmacokinetics, outlines key experimental protocols for assessing CNS effects, and provides visual representations of the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or encountering this compound and other first-generation antihistamines.

Introduction

This compound is a potent H1 receptor antagonist that effectively alleviates the symptoms of allergic reactions by blocking the action of histamine on peripheral H1 receptors.[1] However, unlike second-generation antihistamines, this compound and its counterparts readily penetrate the CNS, where they interact with various neurotransmitter systems.[2] The primary CNS effects of this compound are a consequence of its inverse agonism at histamine H1 receptors and its antagonism of muscarinic acetylcholine receptors.[1][3] These actions disrupt normal neurotransmission, leading to a spectrum of dose-dependent CNS effects, ranging from drowsiness and cognitive impairment to, at toxic doses, hallucinations and seizures.[4] A thorough understanding of these CNS effects is critical for safe clinical use and for the development of new therapeutic agents with improved CNS safety profiles.

Mechanism of Action in the Central Nervous System

Blood-Brain Barrier Penetration

First-generation antihistamines, including this compound, are characteristically lipophilic and have a low molecular weight, properties that facilitate their passage across the blood-brain barrier (BBB).[5] Studies on analogous first-generation antihistamines have shown high brain-to-plasma concentration ratios, indicating significant CNS penetration.[6][7][8] This ability to enter the CNS is a key determinant of their central effects.

Histamine H1 Receptor Antagonism

In the CNS, histamine functions as a neurotransmitter that promotes wakefulness and alertness.[9] Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus project throughout the brain.[9] this compound acts as an inverse agonist at central H1 receptors, stabilizing the receptor in its inactive conformation.[1] This action blocks the Gq/11 protein-mediated signaling cascade normally initiated by histamine, thereby suppressing histaminergic neurotransmission and leading to sedation, drowsiness, and impaired cognitive function.[9][10]

Muscarinic Acetylcholine Receptor Antagonism

This compound also exhibits significant anticholinergic properties due to its antagonism of muscarinic acetylcholine receptors in the CNS.[1][3] There are five subtypes of muscarinic receptors (M1-M5), which are widely distributed in the brain and are involved in various cognitive functions, including learning and memory.[11][12][13] By blocking these receptors, this compound can cause a range of anticholinergic side effects, such as dry mouth, blurred vision, and, centrally, confusion, memory impairment, and delirium, particularly in elderly patients or at high doses.[12]

Quantitative Data

The following tables summarize the available quantitative data regarding this compound's pharmacokinetics and receptor binding affinities. Data for the closely related compound chlorthis compound is included for comparative purposes where specific data for this compound is limited.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| Terminal Half-life | 16 - 19 hours (oral) | Human | [14] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2.5 hours (oral) | Human | [14] |

| Brain-to-Plasma Ratio (Kp) | High (class characteristic) | Rat (Chlorthis compound) | [6][7] |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | >1 (indicates active influx) | Rat (Diphenhydramine) | [15] |

Table 2: Receptor Binding Affinities (Ki) of this compound and Related Compounds

| Compound | Receptor | Ki (nM) | Species/Tissue | Reference |

| Chlorthis compound | Histamine H1 | 3.5 ± 2.2 | Guinea Pig Brain | [14] |

| Chlorthis compound | Muscarinic (non-selective) | ~30.3 ± 14.7 (in plasma) | Guinea Pig Brain | [14] |

Note: Lower Ki values indicate higher binding affinity.

Signaling Pathways

The CNS effects of this compound are mediated by its interference with specific intracellular signaling cascades upon binding to H1 and muscarinic receptors.

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[9][10] Antagonism of this pathway by this compound in CNS neurons inhibits the downstream signaling responsible for maintaining wakefulness.

References

- 1. Avil | 22.7 mg | Tablet | এভিল ২২.৭ মি.গ্রা. ট্যাবলেট | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 2. youtube.com [youtube.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steady-state brain concentrations of antihistamines in rats: interplay of membrane permeability, P-glycoprotein efflux and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 10. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 11. Physiological roles of CNS muscarinic receptors gained from knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 13. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Increased penetration of diphenhydramine in brain via proton-coupled organic cation antiporter in rats with lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Pheniramine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheniramine maleate is a first-generation antihistamine belonging to the alkylamine class. It is widely utilized in pharmaceutical formulations for the symptomatic relief of allergic conditions such as hay fever, allergic rhinitis, and urticaria. Its therapeutic effect is primarily mediated through the antagonism of the histamine H1 receptor. A thorough understanding of its fundamental physicochemical properties is paramount for the formulation of stable, effective, and bioavailable dosage forms, as well as for ongoing research and development in medicinal chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound maleate, detailed experimental methodologies for their determination, and a visualization of its primary signaling pathway.

Chemical and Physical Properties

This compound maleate is the maleate salt of this compound. The properties of the salt are distinct from the free base and are crucial for its handling and formulation.

Table 1: General Physicochemical Properties of this compound Maleate

| Property | Value | Source(s) |

| Chemical Name | (Z)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine | [1] |

| Molecular Formula | C₂₀H₂₄N₂O₄ | [1][2] |

| Molecular Weight | 356.42 g/mol | [2][3] |

| Appearance | White crystalline powder | [2] |

| Odor | Faint amine-like | [2] |

| Melting Point | 104-109 °C | [1] |

| pH (1% aqueous solution) | 4.5-5.5 | [1][2] |

Table 2: Solubility Profile of this compound Maleate

| Solvent | Solubility | Temperature | Source(s) |

| Water | Very soluble (1:5) | 24 °C | [2] |

| Ethanol (96%) | Freely soluble | - | [2] |

| Methanol | Freely soluble | - | [2] |

| Methylene Chloride | Freely soluble | - | [2] |

| Chloroform | Slightly soluble | - | [4] |

| DMSO | Slightly soluble | - | [4] |

| PBS (pH 7.2) | 5 mg/mL | - | [5] |

Table 3: Ionization and Partitioning Characteristics

| Property | Value | Notes | Source(s) |

| pKa (this compound free base) | 4.03 ± 0.08, 9.32 ± 0.06 | Experimentally determined in H₂O at an ionic strength of 0.30 (NaCl). Specific pKa for this compound Maleate is not readily available in the literature. | [4] |

| LogP (this compound free base) | 2.8 | Computed value (XLogP3). Experimental LogP for this compound Maleate is not readily available. | [2] |

Solid-State Characterization

Information regarding the specific crystal structure and polymorphic forms of this compound maleate is not extensively available in the public domain. While studies on related compounds like dexchlorthis compound maleate have been conducted, direct crystallographic data for this compound maleate is scarce.[6] The existence of different polymorphic forms can significantly impact the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API).[7] Therefore, characterization of the solid-state properties of any given batch of this compound maleate is a critical step in drug development.

Mechanism of Action and Signaling Pathway

This compound maleate functions as a competitive antagonist of the histamine H1 receptor. By binding to this receptor, it blocks the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms.

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound Maleate.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of this compound maleate.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound maleate transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor.

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle.

Procedure:

-

Sample Preparation: A small amount of this compound maleate is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the powder into the sealed end. The packed sample height should be 2-4 mm.

-